2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
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Overview
Description
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with suitable reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine ring.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, which are then converted to the desired compound through subsequent reactions.
Multistep Synthesis: This involves multiple steps, including the formation of intermediate compounds that are then converted to the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metals as catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by process optimization to achieve a yield of 55% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor of viral RNA polymerase, thereby preventing viral replication . The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that contains the pyrrolo[2,1-f][1,2,4]triazine core and is used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also features the pyrrolo[2,1-f][1,2,4]triazine core.
BMS-690514: An EGFR inhibitor used in clinical trials for cancer treatment.
Uniqueness
Its ability to participate in various types of reactions and its role as an intermediate in the synthesis of important drugs highlight its significance in both research and industry .
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol |
InChI |
InChI=1S/C8H10N4O/c9-8-7-2-1-6(3-4-13)12(7)11-5-10-8/h1-2,5,13H,3-4H2,(H2,9,10,11) |
InChI Key |
IYTYUAAEEMORJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)CCO |
Origin of Product |
United States |
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